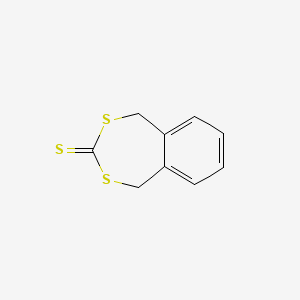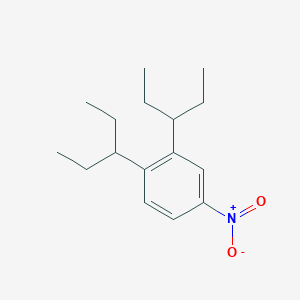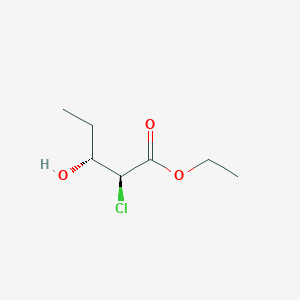
1,5-Dihydro-3H-2,4-benzodithiepine-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile: is an organic compound characterized by the presence of a fluorophenyl group, a methoxy group, a hydroxy group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl alcohol and 3-hydroxybutanenitrile.
Reaction Conditions: The reaction conditions often involve the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group in (3S)-4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile can undergo oxidation to form a corresponding ketone.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or hydrogen gas with a catalyst can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: The major product of oxidation is the corresponding ketone.
Reduction: The major product of reduction is the corresponding amine.
Substitution: The major products of substitution reactions depend on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (3S)-4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used in biochemical studies to investigate the effects of fluorophenyl and methoxy groups on biological systems.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mécanisme D'action
The mechanism of action of (3S)-4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with aromatic residues in proteins, while the hydroxy and nitrile groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
(4-Fluoro-3-methoxyphenyl)boronic acid: This compound shares the fluorophenyl and methoxy groups but lacks the hydroxy and nitrile groups.
[(3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methanol: This compound has a similar fluorophenyl group but differs in the presence of a piperidine ring and a methanol group.
Uniqueness:
Structural Features: The combination of a fluorophenyl group, a methoxy group, a hydroxy group, and a nitrile group in (3S)-4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile makes it unique compared to other similar compounds.
Biological Activity: The specific arrangement of functional groups in this compound can lead to unique biological activities, making it a valuable compound for scientific research and drug development.
Propriétés
Numéro CAS |
850004-74-9 |
|---|---|
Formule moléculaire |
C9H8S3 |
Poids moléculaire |
212.4 g/mol |
Nom IUPAC |
1,5-dihydro-2,4-benzodithiepine-3-thione |
InChI |
InChI=1S/C9H8S3/c10-9-11-5-7-3-1-2-4-8(7)6-12-9/h1-4H,5-6H2 |
Clé InChI |
VYJNCDTXHROYLL-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2CSC(=S)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3R)-3-[cyclobutyl-[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride](/img/structure/B14195101.png)
![3-[4-(Azidomethyl)-3-methoxyphenyl]-3-(trifluoromethyl)diazirine](/img/structure/B14195103.png)
![4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile](/img/structure/B14195106.png)
![{4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone](/img/structure/B14195114.png)

![Benzenecarbothioic acid, 4-cyano-, S-[2-(acetylamino)ethyl] ester](/img/structure/B14195119.png)

phosphane](/img/structure/B14195125.png)

![8-Benzyl-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B14195143.png)
![5-[(4-Fluorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B14195145.png)

